5-fluoro-N,N-dimethylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMPCSEXZGZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Fluoro N,n Dimethylpyrimidin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the substituents at the C4 and C5 positions.
Electronic Effects:
Activating/Deactivating Groups: The two ring nitrogens strongly withdraw electron density from the ring carbons, activating the system towards nucleophilic attack. The most activated positions are typically C2, C4, and C6. However, the N,N-dimethylamino group at C4 is a powerful electron-donating group by resonance, which counteracts the effect of the ring nitrogens and deactivates the ring towards SNAr. Conversely, the fluorine atom at C5 is a strong electron-withdrawing group by induction, which enhances the electrophilicity of the ring.
Regioselectivity: In general, for pyrimidines with leaving groups at C2 and C4, nucleophilic attack preferentially occurs at the C4 position. nih.gov The attack of a nucleophile on 5-fluoro-N,N-dimethylpyrimidin-4-amine would likely target the C2 or C6 positions. The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is crucial. The negative charge in this intermediate can be delocalized onto the ring nitrogen atoms. nih.govyoutube.com
Reaction Pathways: While there is limited specific data on SNAr reactions for this compound itself, studies on related compounds provide insight. For instance, in 4,6-dichloropyrimidines, substitution of the chlorine atoms by amines proceeds readily. mdpi.com In the case of 6-alkoxy-4-chloro-5-nitropyrimidine, reaction with primary amines leads to sequential substitution, first of the chlorine at C4 and then the alkoxy group at C6. This demonstrates the high susceptibility of the pyrimidine ring to SNAr when activated by electron-withdrawing groups like a nitro group. The 5-fluoro group in the target molecule would similarly enhance reactivity.
It is also plausible for the dimethylamino group itself to be displaced by a strong nucleophile under harsh conditions, although it is generally a poor leaving group.
| Position | Activating Factors | Deactivating Factors | Predicted Reactivity |
|---|---|---|---|
| C2 | Para to N1, Ortho to N3 | Para to NMe₂ (donating) | Moderate |
| C5 | -F group (inductive withdrawal) | Ortho to NMe₂ (donating) | Low (attack), High (stabilization of intermediate if attack is elsewhere) |
| C6 | Ortho to N1 | Meta to NMe₂ | High |
Electrophilic Substitution and Functionalization of the Pyrimidine Nucleus
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. The ring nitrogens are basic and become protonated in the acidic media often used for these reactions, which strongly deactivates the ring.
However, the presence of powerful activating groups can enable electrophilic attack, primarily at the C5 position, which is least deactivated by the ring nitrogens. researchgate.net In this compound, the situation is complex:
The N,N-dimethylamino group at C4 is a potent activating group and is ortho-, para-directing. It would direct incoming electrophiles to the C5 and C2 positions.
The fluorine atom at C5 is deactivating and ortho-, para-directing.
The C5 position is already occupied by fluorine.
Given these factors, any potential electrophilic substitution would be challenging. The strong activating effect of the dimethylamino group might overcome the deactivation by the ring nitrogens and the fluorine atom to a limited extent. The most likely position for an attack would be C2, which is para to the activating amino group. However, standard electrophilic reactions like nitration or Friedel-Crafts are unlikely to proceed without decomposition or reaction on the dimethylamino group itself. In strongly acidic media, the aniline-like amino group would be protonated, forming a powerful deactivating group and shutting down any possibility of electrophilic substitution. byjus.com
Reactivity of the Dimethylamine (B145610) Moiety
The exocyclic N,N-dimethylamino group possesses its own distinct reactivity.
Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the group basic and nucleophilic. It can be protonated by acids and can react with electrophiles such as alkyl halides to form a quaternary ammonium (B1175870) salt.
Role as a Leaving Group: The dimethylamino group can act as a leaving group in substitution reactions, particularly when it is part of a vinylogous amide system, as is often seen in intermediates derived from reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net Its displacement from the pyrimidine ring by another nucleophile would constitute an SNAr reaction.
Conformational Effects: The orientation of the dimethylamino group relative to the pyrimidine ring can be influenced by adjacent substituents. Ortho-methyl groups on similar heterocyclic systems have been shown to cause a twist in the dimethylamino group, reducing its resonance interaction with the ring. rsc.org The fluorine atom at C5, while smaller than a methyl group, could have a minor influence on the conformation and thus the electronic properties of the amino group.
Mechanistic Studies of Associated Cyclization and Rearrangement Reactions (e.g., Ring Opening, Intramolecular Cyclization)
Pyrimidine rings, especially when substituted with amino groups, can undergo fascinating rearrangement reactions that often involve a ring-opening and ring-closure sequence. The most relevant of these is the Dimroth rearrangement.
The Dimroth rearrangement involves the isomerization of heterocycles where endocyclic and exocyclic heteroatoms exchange places. nih.govwikipedia.org For aminopyrimidines, this typically occurs under thermal, acidic, or basic conditions and proceeds via an initial nucleophilic addition, followed by ring opening to an acyclic intermediate, and subsequent re-cyclization. nih.gov
For a 4-aminopyrimidine (B60600) derivative, a plausible mechanism would involve hydration or attack by another nucleophile at the C2 or C6 position, leading to the opening of the N1-C2 or N1-C6 bond. Subsequent rotation and re-closure could lead to an isomerized product. The rate of this rearrangement is highly dependent on the substituents present. The presence of a strong electron-withdrawing group, such as a nitro group at C5, has been shown to facilitate the rearrangement of related N-ribofuranosyl-dihydropyrimidin-imines. nih.govacs.orgacs.org The 5-fluoro group in this compound would also be expected to influence the kinetics of such a process.
Ring fission can also be induced by strong nucleophiles without subsequent rearrangement. Quaternization of a ring nitrogen significantly enhances the pyrimidine ring's susceptibility to nucleophilic attack, which can lead to ring fission. wur.nl For example, treatment of certain N-alkylpyrimidinium salts with nucleophiles like hydrazine (B178648) or ammonia (B1221849) can lead to ring opening and the formation of different heterocyclic or open-chain products. wur.nl
Radical Chemistry and Photochemical Transformations for Pyrimidine Derivatives
The reactivity of pyrimidine derivatives under radical or photochemical conditions is an area of significant interest, particularly due to the relevance of these processes in biological systems and materials science.
Radical Chemistry: The C5=C6 double bond of the pyrimidine ring is susceptible to attack by free radicals. The enzymatic catabolism of 5-fluorouracil (B62378) (5-FU), a related compound, is initiated by the reduction of this double bond by dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govclinpgx.org This biological process highlights the inherent reactivity of this site. Chemically, radicals can add across the double bond, and the regioselectivity of this addition would be influenced by the electronic properties of the 5-fluoro and 4-dimethylamino substituents. The fluorine atom would stabilize a radical at the C6 position.
Photochemical Transformations: Many pyrimidine derivatives are photochemically active. Ultraviolet irradiation of 2,6-dimethyl-4-aminopyrimidine has been shown to cause a quantitative intramolecular rearrangement to an open-chain cyano-enamine product. researchgate.net This suggests that the 4-amino-pyrimidine scaffold is prone to ring-opening reactions upon photoexcitation.
For fluorinated pyrimidines like 5-FU, photochemical reactions include photohydration and the formation of cyclobutane-type photodimers. nih.gov While the N,N-dimethylamino group will alter the excited-state properties compared to the oxo-group in 5-FU, the underlying photoreactivity of the fluorinated pyrimidine core remains relevant. It is plausible that this compound could undergo similar photochemical transformations, such as ring-opening, rearrangement, or reactions with solvent molecules upon UV irradiation.
Spectroscopic Characterization Techniques for Structural Elucidation of 5 Fluoro N,n Dimethylpyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), allowing for a comprehensive structural assignment.
The ¹H NMR spectrum of 5-fluoro-N,N-dimethylpyrimidin-4-amine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methyl groups of the dimethylamino substituent.
N,N-dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and should appear as a single, sharp singlet in the spectrum. This signal is typically found in the upfield region, approximately around δ 3.0-3.3 ppm.
Pyrimidine Ring Protons (H-2 and H-6): The pyrimidine ring features two aromatic protons at positions 2 and 6. These protons are in different chemical environments and are expected to appear as distinct signals.
The H-2 proton would likely resonate as a singlet.
The H-6 proton is adjacent to the fluorine atom at C-5, which will cause the signal to split into a doublet due to spin-spin coupling (³JH-F). The magnitude of this coupling constant provides evidence for the proximity of the hydrogen and fluorine atoms.
The anticipated chemical shifts are based on the analysis of similar pyrimidine structures. The electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the ring will influence the precise chemical shift values of the ring protons, typically causing them to appear in the downfield region of the spectrum (δ 7.5-8.5 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -N(CH₃)₂ | ~3.1 | Singlet (s) | N/A |
| H-2 | ~8.2 | Singlet (s) | N/A |
| H-6 | ~8.0 | Doublet (d) | ³JH-F ≈ 2-4 Hz |
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, five distinct carbon signals are expected. The fluorine atom at C-5 will cause the signals for the carbons in its vicinity to appear as doublets due to C-F coupling.
N,N-dimethyl Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will produce a single signal in the upfield region of the spectrum.
Pyrimidine Ring Carbons:
C-5: This carbon is directly bonded to the fluorine atom and will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.
C-4 and C-6: These carbons are adjacent to the fluorinated carbon and will show smaller two-bond coupling constants (²JC-F), also appearing as doublets.
C-2: This carbon is three bonds away from the fluorine atom and may show a small three-bond coupling (³JC-F), potentially appearing as a doublet or a singlet if the coupling is too small to be resolved.
The chemical shifts for aromatic and heteroaromatic carbons typically appear between δ 100-170 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| -N(CH₃)₂ | ~38 | Singlet (s) | N/A |
| C-2 | ~155 | Doublet (d) or Singlet (s) | ³JC-F ≈ 2-5 Hz |
| C-4 | ~158 | Doublet (d) | ²JC-F ≈ 15-25 Hz |
| C-5 | ~140 | Doublet (d) | ¹JC-F ≈ 220-250 Hz |
| C-6 | ~152 | Doublet (d) | ²JC-F ≈ 20-30 Hz |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom at the C-5 position.
The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ucsb.eduhuji.ac.il Furthermore, this signal will be split into a doublet by the adjacent proton at C-6 (³JF-H), confirming the substitution pattern on the pyrimidine ring. The large chemical shift range in ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for analysis. thermofisher.com
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are used to establish connectivity between atoms. In a ¹H-¹H COSY spectrum of this compound, cross-peaks would be observed between protons that are spin-coupled.
While the simple structure of this molecule means most assignments can be made from 1D spectra, a COSY experiment would definitively confirm the coupling between the fluorine at C-5 and the proton at H-6, should a ¹H-¹⁹F COSY be performed. A standard ¹H-¹H COSY would primarily show no correlations for the singlet resonances but could help to confirm the assignments in more complex derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₈FN₃). The calculated exact mass can be compared to the experimentally measured value, with a high degree of accuracy (typically within 5 ppm), to confirm the molecular formula. The molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to the exact mass of the protonated molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds. In positive ion mode, the analyte molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (molar mass ≈ 141.15 g/mol ), the primary ion observed in a full scan ESI-MS spectrum would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 142.16.
Tandem mass spectrometry (MS/MS) experiments on this [M+H]⁺ precursor ion would induce fragmentation, providing valuable structural information. The fragmentation of pyrimidine derivatives is often complex and depends on the protonation site and the nature of the substituents. nih.gov The pyrimidine ring itself or the exocyclic dimethylamino group can be protonated. Fragmentation pathways for related pyrimidine systems often involve the loss of small neutral molecules or radicals. sapub.orgresearchgate.net
Expected fragmentation patterns for the [M+H]⁺ ion of this compound could include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z ≈ 127.
Loss of ethylene (B1197577) (C₂H₄) or diazomethane (B1218177) (CH₂N₂): These are common fragmentation routes in related heterocyclic systems. nih.gov
Cleavage involving the pyrimidine ring: Fused pyrimidine ring systems are known to undergo characteristic cross-ring cleavages. nih.gov For a single ring, this could involve the loss of HCN or related fragments.
These fragmentation pathways help confirm the connectivity of the atoms within the molecule.
Table 1: Predicted ESI-MS Data for this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| Pseudomolecular Ion [M+H]⁺ | ~142.16 | Protonated parent molecule. |
| Fragment Ion | ~127 | Loss of a methyl radical (•CH₃) from the dimethylamino group. |
| Fragment Ion | ~114 | Potential loss of HCN from the pyrimidine ring. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com This technique is essential for verifying the purity of a sample of this compound and for identifying any impurities or degradation products from a reaction mixture. researchgate.net
In a typical LC-MS analysis, a reversed-phase HPLC column (e.g., C18) would be used to separate the compound from other components based on polarity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to ensure efficient protonation for ESI-MS detection.
As the compound elutes from the LC column, it enters the mass spectrometer, which continuously records mass spectra. The resulting data is a chromatogram showing signal intensity versus retention time. For a pure sample of this compound, a single major peak would be expected at a specific retention time. The mass spectrum corresponding to this peak would show the protonated molecular ion [M+H]⁺ at m/z ≈ 142.16, confirming the identity of the compound at that retention time. The development of LC-MS/MS methods is a standard approach for the sensitive and reliable diagnosis of disorders related to pyrimidine metabolism and for the quantification of various pyrimidine metabolites in biological samples. nih.govnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Since it is a tertiary amine, it will not show the N-H stretching bands typical of primary or secondary amines. spectroscopyonline.com Key expected peaks include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the N-methyl groups will appear in the 2850-2960 cm⁻¹ region.
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which will produce a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ range. Its exact position can be sensitive to the electronic environment.
C-N Stretching: The stretching vibrations for the aromatic C-N (ring-amine) and aliphatic C-N (N-methyl) bonds are expected in the 1250-1360 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring systems often produce strong Raman signals. For this compound, a prominent feature would be the pyrimidine ring breathing mode, a symmetric vibration that is typically strong in the Raman spectrum. While specific data for this compound is unavailable, studies on the related molecule 5-fluorouracil (B62378) show a strong ring breathing mode near 786 cm⁻¹. sphinxsai.com Other expected signals would correspond to C-H bending and stretching modes.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Comments |
|---|---|---|---|
| Aromatic C-H Stretch | IR | ~3000 - 3100 | From the pyrimidine ring. |
| Aliphatic C-H Stretch | IR | ~2850 - 2960 | From the N(CH₃)₂ group. |
| C=N / C=C Ring Stretch | IR, Raman | ~1400 - 1650 | Multiple bands expected from the pyrimidine ring. |
| C-N Stretch | IR | ~1250 - 1360 | Aromatic and aliphatic C-N bonds. |
| C-F Stretch | IR | ~1000 - 1400 | Expected to be a strong, characteristic band. |
| Ring Breathing | Raman | ~750 - 850 | Expected to be a strong, characteristic band for the ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems like pyrimidines. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the π-electron system of the pyrimidine ring, which is further influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.
The presence of the strong electron-donating dimethylamino group conjugated with the pyrimidine ring is expected to cause a significant bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted pyrimidine. This is due to an intramolecular charge transfer (ICT) character from the amino group to the electron-deficient pyrimidine ring.
Solvatochromic Studies: Solvatochromism is the change in the position of the absorption band (λmax) of a substance in response to a change in the polarity of the solvent. nih.gov Molecules with a significant change in dipole moment between their ground and excited states often exhibit strong solvatochromism. The ICT nature of the electronic transitions in this compound suggests it would likely exhibit positive solvatochromism. This means that as the solvent polarity increases, the λmax would shift to longer wavelengths (a red shift). This occurs because more polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for the electronic transition. nih.gov Protonation of the pyrimidine ring system in acidic media can also lead to significant changes in solvatochromic behavior. researchgate.net
Table 3: Predicted UV-Vis Spectroscopic Properties
| Property | Predicted Observation | Rationale |
|---|---|---|
| λmax | 250 - 350 nm | π → π* transitions of the substituted pyrimidine ring. |
| Solvatochromism | Positive (red shift with increasing solvent polarity) | Intramolecular charge transfer (ICT) from the dimethylamino group to the pyrimidine ring, leading to a more polar excited state. |
Crystallographic and Solid State Structural Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While specific data for 5-fluoro-N,N-dimethylpyrimidin-4-amine is not available, we can extrapolate the likely outcomes of such a study by examining the crystal structures of closely related compounds.
Based on the analysis of analogous pyrimidine (B1678525) structures, the pyrimidine ring of this compound is expected to be essentially planar. Substituents on the pyrimidine ring, such as the fluorine atom and the dimethylamino group, can influence the electronic distribution within the ring but are unlikely to cause significant deviation from planarity.
The dimethylamino group at the 4-position is expected to exhibit a trigonal planar geometry around the nitrogen atom, with the two methyl groups and the pyrimidine ring lying in approximately the same plane. However, steric hindrance between the methyl groups and the adjacent hydrogen atom on the pyrimidine ring might lead to a slight twisting of the dimethylamino group out of the ring plane. The C-N bond connecting the dimethylamino group to the pyrimidine ring will likely have some double bond character due to resonance, which would favor a more planar conformation.
The fluorine atom at the 5-position is a relatively small substituent and is not expected to introduce significant steric strain that would distort the pyrimidine ring.
Interactive Table: Expected Bond Lengths and Angles
| Parameter | Expected Value | Rationale based on Analogues |
|---|---|---|
| C-N (ring) | ~1.33 - 1.38 Å | Typical for aromatic heterocyclic rings. |
| C-C (ring) | ~1.38 - 1.42 Å | Typical for aromatic heterocyclic rings. |
| C-F | ~1.35 Å | Characteristic C-F bond length in fluorinated aromatic systems. |
| C-N (exocyclic) | ~1.36 Å | Shorter than a typical C-N single bond due to resonance. |
| N-C (methyl) | ~1.47 Å | Standard N-C single bond length. |
| C-N-C (ring) angle | ~115 - 120° | Typical endocyclic angle in pyrimidine rings. |
In the absence of traditional hydrogen bond donors like N-H or O-H groups in this compound, the intermolecular interactions would be dominated by weaker hydrogen bonds and other non-covalent forces.
C–H···N Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. Weak C–H···N hydrogen bonds involving the methyl C-H groups or the aromatic C-H of the pyrimidine ring are likely to be observed, connecting molecules into dimers or chains.
C–H···F Hydrogen Bonding: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. C–H···F interactions, although generally weak, can play a significant role in directing the crystal packing of fluorinated organic molecules. nih.gov These interactions could involve either the methyl C-H or the pyrimidine C-H as donors.
π-π Stacking: The aromatic pyrimidine ring of this compound is expected to participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent rings, are a common feature in the crystal structures of aromatic compounds. The stacking can be either face-to-face or offset (displaced). The presence of the electron-withdrawing fluorine atom and the electron-donating dimethylamino group will influence the quadrupole moment of the aromatic ring and, consequently, the geometry of the π-π stacking. It is known that capecitabine, a pyrimidine analogue, exhibits π-π stacking. taylorandfrancis.com
For instance, layers of molecules could be formed through a network of C–H···N and C–H···F hydrogen bonds, with these layers then held together by π-π stacking interactions between the pyrimidine rings. The specific arrangement will depend on the subtle balance of these interactions, which can be influenced by crystallization conditions.
Polymorphism and Solid-State Forms of Pyrimidine Analogues
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including pyrimidine analogues. mdpi.com Different polymorphs of a substance have the same chemical composition but different internal crystal structures, leading to variations in their physical properties such as melting point, solubility, and stability.
The existence of polymorphism in this compound is highly probable. The flexibility in intermolecular interactions, particularly the competition between different weak hydrogen bonds and π-π stacking arrangements, could lead to the formation of multiple stable or metastable crystalline forms under different crystallization conditions (e.g., solvent, temperature, and rate of cooling).
For example, a study on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones revealed that some compounds crystallize with two independent molecules in the asymmetric unit, a phenomenon known as conformational isomorphism, which is a form of polymorphism. acs.org This highlights the potential for subtle conformational differences in the dimethylamino group of this compound to give rise to different polymorphic forms. The study of polymorphism is crucial as different solid-state forms can have significant implications for the material's properties and applications.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 5-fluoro-N,N-dimethylpyrimidin-4-amine, from its three-dimensional shape to its spectroscopic signatures.
Geometry Optimization and Energetic Analysis
The foundational step in most computational studies is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. researchgate.net For this compound, this process involves using a selected DFT functional, such as the widely used B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to calculate the forces on each atom and iteratively adjust their positions until a minimum energy conformation is reached. nih.govscielo.org.mx
This optimization yields precise data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, the calculations would determine the C-F, C-N, and ring C-C bond lengths, as well as the planarity of the pyrimidine (B1678525) ring and the orientation of the dimethylamino group relative to it. Energetic analysis provides the total electronic energy of the optimized structure, which is a measure of its stability. nih.gov Comparing the energies of different possible conformers (e.g., rotational isomers of the dimethylamino group) can reveal the most likely structure.
| Parameter Type | Examples for this compound | Significance |
| Bond Lengths (Å) | C4-N (amine), C5-F, N1-C2, C-H (methyl) | Defines the connectivity and spatial separation between atoms. |
| Bond Angles ( °) | C4-N-C (methyl), F-C5-C4, N1-C6-C5 | Determines the local geometry and shape around each atom. |
| Dihedral Angles ( °) | C5-C4-N-C (methyl), C6-N1-C2-N3 | Describes the rotation around bonds and the overall 3D shape, including ring planarity. |
| Total Energy (Hartree) | Calculated value for the optimized structure | Indicates the thermodynamic stability of the molecule. |
This table illustrates the types of data obtained from geometry optimization. Actual values would be derived from specific DFT calculations.
Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential)
Once the geometry is optimized, DFT is used to analyze the electronic structure, which governs the molecule's reactivity. Key aspects of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap suggests the molecule is more easily excitable and more reactive.
The Molecular Electrostatic Potential (MEP) map is another vital tool. researchgate.net It visualizes the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms in the pyrimidine ring. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would highlight the nucleophilic character of the ring nitrogens and the electrophilic character of the hydrogen atoms.
| Electronic Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; likely localized on the amine group or pyrimidine ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; likely an anti-bonding orbital within the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | Correlates with chemical reactivity and stability; a key descriptor in predicting reactions. |
| MEP Map | A color-coded map of electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, guiding predictions of intermolecular interactions. |
This table describes key electronic properties derived from DFT calculations.
Prediction and Assignment of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for confirming molecular structures. rsc.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict nuclear magnetic resonance (NMR) chemical shifts. worktribe.com For this compound, predicting the 19F, 13C, and 1H NMR spectra is crucial. The calculated 19F chemical shift is particularly important for confirming the fluorine atom's position on the pyrimidine ring. nih.govresearchgate.net Computed shifts are often scaled or compared to a reference compound (like CFCl₃ for 19F) to improve agreement with experimental values. worktribe.com
Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-F stretching, N-H bending (if applicable), or pyrimidine ring deformations. nih.gov Because theoretical calculations often overestimate frequencies, the results are typically multiplied by a scaling factor to better match experimental spectra. researchgate.net This analysis aids in the assignment of complex experimental spectra. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes conformation at a given temperature. researchgate.net
For this compound, an MD simulation could explore its conformational landscape. Key areas of interest would include:
Rotation of the Dimethylamino Group: MD can track the rotation around the C4-N bond, revealing the rotational energy barrier and the preferred orientation of the dimethylamino group relative to the pyrimidine ring.
Ring Flexibility: The simulation would show any deviations from planarity in the pyrimidine ring.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how intermolecular interactions influence the conformational preferences and dynamics of the solute molecule. mdpi.com
Quantum Chemical Investigations of Reactivity and Reaction Pathways
Quantum chemical methods can be employed to predict a molecule's reactivity and to map out potential reaction pathways. For this compound, this could involve investigating its susceptibility to reactions such as nucleophilic aromatic substitution.
Reactivity descriptors derived from DFT, such as Fukui functions or local softness, can identify the most reactive atomic sites for electrophilic, nucleophilic, or radical attack. nih.gov For example, these calculations could predict whether an incoming nucleophile would preferentially attack the carbon atom bonded to fluorine or another position on the pyrimidine ring.
Furthermore, computational methods can model the entire energy profile of a proposed reaction. nih.gov This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation energy implies a faster reaction rate. Such studies provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain experimentally.
Advanced Pyrimidine Derivatives and Analogues Derived from the 5 Fluoro 4 Aminopyrimidine Scaffold
Structural Diversification Strategies
The functionalization of the 5-fluoro-4-aminopyrimidine core is a key strategy for developing new chemical entities. By introducing a variety of substituents at different positions on the pyrimidine (B1678525) ring, chemists can systematically explore the structure-activity relationship (SAR) and optimize compounds for specific biological targets.
The introduction of aryl and heteroaryl moieties to the pyrimidine ring is a common strategy to enhance biological activity, often by facilitating π-π stacking interactions with biological targets. These groups can be installed at various positions, most notably the C2 and C6 positions, through modern cross-coupling reactions.
One effective method involves the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides, which yields 2-substituted-5-fluoro-4-aminopyrimidines. nih.gov This approach accommodates a range of aromatic and heteroaromatic amidines, providing the corresponding 2-aryl and 2-heteroaryl derivatives in excellent yields. nih.gov For example, reactions with benzamidine (B55565) hydrochloride and its derivatives produce 2-aryl-5-fluoro-4-aminopyrimidines, demonstrating the versatility of this method. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also widely employed for the arylation of pyrimidine scaffolds. nih.gov These reactions typically involve the coupling of a halogenated pyrimidine derivative with an aryl or heteroaryl boronic acid or ester. This allows for the precise installation of diverse aromatic systems onto the pyrimidine core.
Table 1: Examples of 2-Aryl Substituted 5-Fluoro-4-aminopyrimidines
| Amidine Precursor | Resulting C2-Substituent | Yield (%) | Reference |
|---|---|---|---|
| Benzamidine hydrochloride | Phenyl | 94 | nih.gov |
| 4-Methoxybenzamidine hydrochloride | 4-Methoxyphenyl | 96 | nih.gov |
| 4-Chlorobenzamidine hydrochloride | 4-Chlorophenyl | 95 | nih.gov |
| Pyridine-4-carboxamidine hydrochloride | Pyridin-4-yl | 93 | nih.gov |
Beyond arylation, the introduction of other functional groups and side chains is crucial for fine-tuning the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can be made at multiple positions on the 5-fluoro-4-aminopyrimidine scaffold.
At the C2-Position: The same cyclocondensation reaction used for arylation can also be used to introduce a variety of alkyl groups at the C2 position. nih.gov By using aliphatic amidines with varying steric bulk, such as those bearing methyl, cyclopropyl, and tert-butyl groups, a range of 2-alkyl-5-fluoro-4-aminopyrimidines can be synthesized in high yields (81-93%). nih.gov
At the C4-Position: The amino group at the C4 position is a key site for modification. Starting from 2,4-dichloro-5-fluoropyrimidine (B19854), selective nucleophilic aromatic substitution (SNAr) can be performed. nih.gov The greater reactivity of the C4-chlorine allows for the selective introduction of various amines at this position, yielding 2-chloro-4-amino-5-fluoropyrimidine intermediates. nih.gov These intermediates can then undergo further substitution at the C2 position.
At the C5-Position: While this scaffold already contains a fluorine atom at the C5 position, the principles of C5 modification in other pyrimidine systems are relevant for creating analogues. Chemical modifications at the C5 position of pyrimidine rings can significantly enhance biostability and bioavailability. mostwiedzy.plresearchgate.net Methods such as halogenation, nitration, and amination can introduce a range of functional groups that alter the electronic landscape and steric profile of the molecule. mostwiedzy.pl
Table 2: Functional Group Introduction on the 5-Fluoro-4-aminopyrimidine Scaffold
| Position | Functional Group/Side Chain | Synthetic Strategy | Reference |
|---|---|---|---|
| C2 | Alkyl (e.g., Methyl, Cyclopropyl) | Cyclocondensation with Aliphatic Amidines | nih.gov |
| C2 | Aryl/Heteroaryl | Cyclocondensation / Pd-catalyzed Coupling | nih.govnih.gov |
| C4 | Substituted Amines | SNAr on 2,4-dichloro-5-fluoropyrimidine | nih.gov |
Chemical Modifications for Tuned Reactivity and Stability
The inherent reactivity and stability of the 5-fluoro-4-aminopyrimidine scaffold are largely dictated by the C5-fluoro substituent. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which has profound consequences for the molecule's chemical behavior.
The fluorine atom plays a critical role in stabilizing intermediates during enzymatic reactions. mdpi.com For instance, in the inhibition of thymidylate synthase by the metabolite of 5-fluorouracil (B62378) (FdUMP), the C5-fluoro group stabilizes the negative charge that develops at the C6 position, strengthening the covalent complex formed with the enzyme. mdpi.commdpi.com This principle of electronic stabilization is a key feature of derivatives based on this scaffold.
Furthermore, 5-fluoro substitution can activate the pyrimidine ring by inducing local strain, which can increase its reactivity toward nucleophilic attack. nih.gov Structural analyses have shown that this substitution can alter the planarity of the pyrimidine ring and the deflection of its substituents. nih.gov
Modifications at other positions can also tune reactivity. For example, substituting the oxygen atoms at the C2 and/or C4 positions with sulfur (thio-substitution) alters the electronic distribution, hydrogen bonding capabilities, and aromaticity of the ring. nih.gov A 4-thio substituent can weaken the pyrimidine's ability to act as a hydrogen bond acceptor while increasing the acidity of the N(3)-H proton, which can impact its fit within an enzyme's active site. nih.gov These modifications provide a toolkit for rationally designing compounds with desired reactivity and stability profiles.
Pyrimidine Hybrid Molecules and Fused Ring Systems
To explore more extensive chemical space and generate molecules with novel three-dimensional shapes, the 5-fluoro-4-aminopyrimidine scaffold can be incorporated into hybrid molecules or used as a precursor for fused ring systems. This involves covalently linking the pyrimidine core to another heterocyclic system or constructing a new ring that shares one or more atoms with the pyrimidine.
Numerous fused heterocyclic systems have been synthesized from functionalized pyrimidine precursors. These include:
Chromenopyrimidines: These can be synthesized through cyclization reactions involving a pyrimidine derivative and a chromene precursor. nih.govacs.org
Pyrido[2,3-d]pyrimidines: These fused systems are often prepared via chemical transformations starting from a suitably substituted pyrimidine. mdpi.com
Pyrazolo[1,5-a]pyrimidines: These are typically formed by the cyclization of an aminopyrazole with a β-dicarbonyl compound or its equivalent, a reaction that can be adapted to start from a pyrimidine building block. researchgate.net
The synthesis of these complex scaffolds often involves multi-step sequences or one-pot multicomponent reactions. For example, SNAr reactions on di- or tri-chlorinated pyrimidines can be used to introduce functionalities that are then elaborated into a new fused ring. nih.gov These fused systems rigidly orient the substituents, which can be advantageous for binding to specific protein targets.
Table 3: Fused Ring Systems Derived from Pyrimidine Scaffolds
| Fused System | General Synthetic Approach | Reference |
|---|---|---|
| Chromenopyrimidine | Cyclization of a functionalized pyrimidine with a chromene precursor | nih.govacs.org |
| Pyrido[2,3-d]pyrimidine | Annulation reactions on a pre-formed aminopyrimidine ring | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Condensation/cyclization of a pyrimidine precursor with a 1,3-dielectrophile | researchgate.net |
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes for the Compound
The synthesis of fluorinated pyrimidines has traditionally relied on methods that can be hazardous and generate significant waste. Future research should prioritize the development of green and sustainable synthetic pathways to 5-fluoro-N,N-dimethylpyrimidin-4-amine.
One promising avenue is the adoption of flow chemistry . Continuous-flow processes offer enhanced safety, scalability, and reproducibility for the synthesis of fluorinated heterocycles. acs.orgdurham.ac.uk By utilizing microreactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved, often leading to higher yields and purity. sci-hub.se The synthesis of this compound could be envisioned through a flow-based adaptation of classical pyrimidine (B1678525) ring-closure reactions, potentially starting from readily available fluorinated building blocks. nih.gov
Catalytic methods also represent a significant area for development. The use of transition metal catalysts could enable more efficient and selective C-F bond formations and pyrimidine ring constructions. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of functionalized aromatic and heteroaromatic compounds and could be adapted for the synthesis of precursors to this compound. Furthermore, the exploration of biocatalytic methods, employing enzymes to carry out specific transformations, could offer a highly sustainable and selective route to the target compound.
The principles of green chemistry should be central to the design of new synthetic routes. This includes the use of safer solvents, minimizing the number of synthetic steps, and improving atom economy. mdpi.comrasayanjournal.co.in For example, exploring one-pot, multicomponent reactions could significantly streamline the synthesis of this compound, reducing waste and energy consumption. rasayanjournal.co.in
Exploration of Understudied Reactivity Profiles and Novel Chemical Transformations
The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing fluorine atom at the 5-position and the electron-donating dimethylamino group at the 4-position is expected to impart unique reactivity to the pyrimidine ring.
Future research should focus on systematically investigating the compound's reactivity towards both nucleophilic and electrophilic reagents . The fluorine atom is known to influence the regioselectivity of nucleophilic aromatic substitution reactions on the pyrimidine ring. A detailed study of these reactions with a variety of nucleophiles would provide valuable insights into the compound's chemical behavior.
C-H functionalization represents a modern and powerful tool for the direct modification of organic molecules. Exploring the direct functionalization of the C-H bonds of the pyrimidine ring and the methyl groups of the dimethylamino substituent would open up new avenues for creating a diverse range of derivatives. This could involve transition metal-catalyzed or photoredox-catalyzed approaches. acs.org
Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a mild and versatile method for a wide range of chemical transformations. acs.orgcancer.govyoutube.com Investigating the application of photoredox catalysis to this compound could lead to the discovery of novel and previously inaccessible chemical transformations.
Advanced Computational Studies for Reaction Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT) , can provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. rsc.orgnih.gov
Future computational studies could focus on:
Predicting reaction outcomes and regioselectivity: DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of the most likely products and the optimization of reaction conditions.
Elucidating reaction mechanisms: By mapping the potential energy surface of a reaction, computational studies can provide a detailed understanding of the step-by-step mechanism, including the identification of key intermediates and transition states. researchgate.net
Investigating the influence of the fluorine and dimethylamino substituents: Computational analysis can quantify the electronic effects of these substituents on the pyrimidine ring, explaining the observed reactivity and guiding the design of new reactions.
These in silico studies would not only complement experimental work but also accelerate the discovery of new chemical transformations and applications for this compound.
Design of Chemically Innovative Probes for Investigating Chemical Processes
The unique structural and electronic properties of this compound make it an attractive scaffold for the design of novel chemical probes .
Fluorescent probes are powerful tools for visualizing and studying biological processes in real-time. mdpi.comrsc.org By attaching a fluorophore to the this compound core, it may be possible to develop probes for bioimaging applications. nih.gov The pyrimidine scaffold itself can be a key component of fluorescent systems. nih.gov
Affinity-based probes could be designed to selectively bind to specific biological targets. The fluorine atom can be a valuable tool in this context, as it can participate in specific interactions with proteins. By incorporating a reactive group or a reporter tag, these probes could be used to identify and study the function of target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
